2-(Difluoromethyl)-3-methylbutanoic acid
Description
2-(Difluoromethyl)-3-methylbutanoic acid is a fluorinated derivative of butanoic acid featuring a difluoromethyl (-CF₂H) group at the 2-position and a methyl (-CH₃) group at the 3-position. The introduction of fluorine atoms enhances the compound’s electronegativity and metabolic stability, making it relevant in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C6H10F2O2 |
|---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C6H10F2O2/c1-3(2)4(5(7)8)6(9)10/h3-5H,1-2H3,(H,9,10) |
InChI Key |
CROGKHYMIQYHLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-methylbutanoic acid typically involves the introduction of the difluoromethyl group into a suitable precursor molecule. One common method is the difluoromethylation of a butanoic acid derivative using difluoromethylating agents. For example, the reaction of a butanoic acid derivative with a difluoromethylating reagent such as difluoromethyl phenyl sulfone under basic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Utilization of fluoroform for difluoromethylation in continuous flow has been reported as an effective method . This approach allows for precise control over reaction conditions, leading to high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include difluoromethyl ketones, carboxylic acids, and substituted butanoic acid derivatives .
Scientific Research Applications
2-(Difluoromethyl)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can act as a bioisostere for other functional groups, allowing it to mimic the behavior of natural substrates in biological systems. This property makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2-(difluoromethyl)-3-methylbutanoic acid with related compounds:
*Predicted values based on substituent effects:
- pKa: The difluoromethyl group’s electron-withdrawing nature lowers pKa (increases acidity) compared to non-fluorinated analogs like 3-methylbutanoic acid .
- LogP : Fluorine atoms reduce lipophilicity slightly, but the methyl group counterbalances this effect .
Receptor Binding and Pharmacological Potential
- 3-Methylbutanoic acid derivatives: Compounds like (S)-2-(1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acid (LONI4) exhibit inverse agonist/antagonist activity at CB1 receptors, reducing food intake in vivo .
- Fluorinated analogs: Fluorine substitution (e.g., in 3-(2-chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid ) often enhances metabolic stability and bioavailability. The difluoromethyl group in the target compound may similarly improve pharmacokinetic profiles.
Antimicrobial Activity
- 2-(Acenaphthen-5-yl)-3-methylbutanoic acid: The acid chloride and amide derivatives of this compound demonstrate high fungicidal activity, suggesting that electronegative substituents enhance biocidal properties .
Metabolic and Toxicological Considerations
- 3-Methylbutanoic acid: Found in human metabolites, with median concentrations of 61,100 µg/mol creatinine in hydrolyzed samples . Its fluorinated analogs, like the target compound, may exhibit slower degradation due to C-F bond stability.
Biological Activity
2-(Difluoromethyl)-3-methylbutanoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features, including a difluoromethyl group, which can significantly influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C6H10F2O2
- Molecular Weight : 150.14 g/mol
- Functional Groups : Carboxylic acid, difluoromethyl group
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluoromethyl group enhances lipophilicity and metabolic stability, allowing for effective interaction with biological membranes and enzymes. The presence of the carboxylic acid group facilitates hydrogen bonding and ionic interactions with target proteins, influencing their activity and function.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. These effects are believed to be mediated by the compound's ability to modulate signaling pathways associated with cell survival and growth.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in various cell models, suggesting a potential role in treating inflammatory diseases. The mechanism involves the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammation.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it acts as a competitive inhibitor of certain dehydrogenases, which are critical in metabolic processes related to energy production and biosynthesis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The study highlighted the structure-activity relationship (SAR) that correlates specific modifications with enhanced anticancer effects .
- Anti-inflammatory Mechanisms : Research conducted at Tokushima University revealed that treatment with this compound resulted in decreased levels of inflammatory markers in mouse models of induced arthritis. The results indicated a reduction in joint swelling and pain, supporting its potential use in managing inflammatory conditions .
- Enzymatic Studies : A comprehensive enzymatic characterization study found that this compound effectively inhibited lactate dehydrogenase (LDH), an enzyme involved in anaerobic metabolism. The inhibition was dose-dependent, suggesting potential applications in metabolic disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Hydroxy-3-methylbutanoic acid | Lacks difluoromethyl group | Lower anticancer activity |
| 2-Difluoromethyl-3-methylbutanoic acid | Contains difluoromethyl group | Significant anticancer and anti-inflammatory activities |
| 3-Methylbutanoic acid | No fluorinated substituents | Minimal biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
